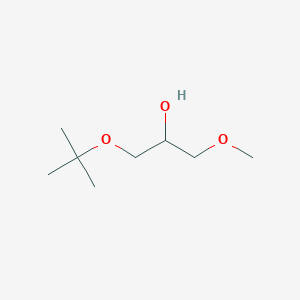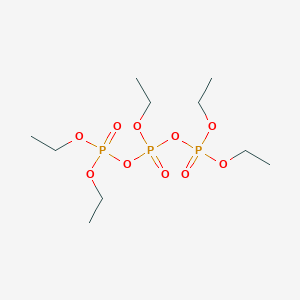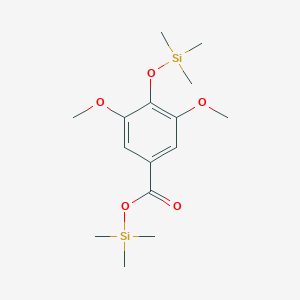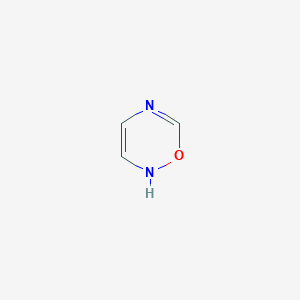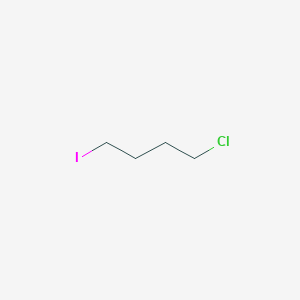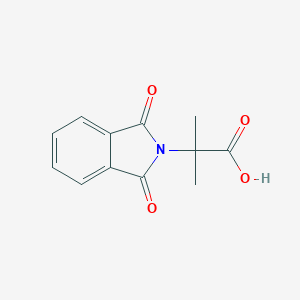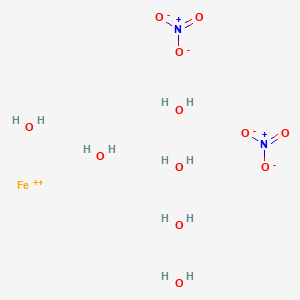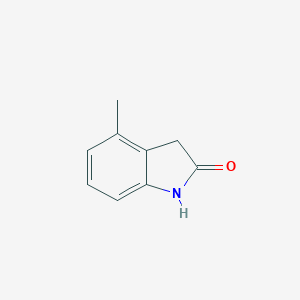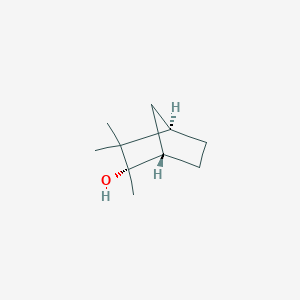
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, commonly known as Endo-Tricyclo[5.2.1.0(2,6)]decan-3-ol or TCD alcohol, is a bicyclic alcohol compound that has been extensively studied for its unique properties. It is a colorless, crystalline solid that is soluble in water and organic solvents. 2.1)-2-heptanol.
Mechanism of Action
The mechanism of action of Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol is not fully understood, but it is believed to act as a modulator of GABA receptors in the brain. GABA is a neurotransmitter that is involved in the regulation of anxiety, sleep, and other physiological processes. Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol is thought to enhance the activity of GABA receptors, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has been shown to have a range of biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, making it a potential treatment for anxiety disorders and insomnia. It has also been shown to have anticonvulsant and antispasmodic effects, suggesting it may have therapeutic potential for epilepsy and other neurological conditions. Additionally, it has been investigated for its potential as a treatment for alcohol withdrawal syndrome and as an analgesic.
Advantages and Limitations for Lab Experiments
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, making it safe for use in animal studies. However, there are also some limitations to its use. It has low water solubility, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol. One area of interest is its potential as a treatment for neurological and psychiatric disorders. Further studies are needed to fully understand its mechanism of action and to evaluate its efficacy and safety in humans. Additionally, it may have potential as a drug delivery agent or as a building block for the synthesis of chiral compounds. Further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol involves the reaction of 2,5-norbornadiene with ethyl vinyl ether in the presence of a catalyst such as palladium on carbon or platinum oxide. The reaction proceeds through a series of steps, including the formation of a bicyclic intermediate, which undergoes hydrogenation to yield the final product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has been extensively studied for its applications in various scientific fields. It is commonly used as a chiral auxiliary in organic synthesis, as it can be easily converted into a range of chiral compounds. It has also been used as a solvent in the pharmaceutical industry and as a flavoring agent in the food industry. Additionally, it has been investigated for its potential as a drug delivery agent and as a treatment for various diseases.
properties
CAS RN |
13429-57-7 |
|---|---|
Product Name |
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97per cent |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-8(6-7)10(9,3)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 |
InChI Key |
PXRCIOIWVGAZEP-WEDXCCLWSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2CC[C@H](C2)C1(C)C)O |
SMILES |
CC1(C2CCC(C2)C1(C)O)C |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)O)C |
synonyms |
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97% |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



